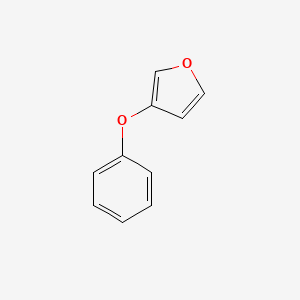

3-苯氧基呋喃

描述

Synthesis Analysis

While specific synthesis methods for 3-Phenoxyfuran were not found, furans are generally important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have been discussed, with some classical methods being modified and improved, while other new methods have been developed .Molecular Structure Analysis

The molecular structure of 3-Phenoxyfuran consists of a furan core with a phenoxy group attached in the 3-position. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a phenol molecule minus a hydrogen atom .Physical And Chemical Properties Analysis

3-Phenoxyfuran has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol . Further physical and chemical properties specific to 3-Phenoxyfuran were not found in the search results.科学研究应用

绿色化学和催化

一项研究重点介绍了全细胞羧酸还原用于合成3-羟基酪醇,这是一种对人类健康有益的酚类抗氧化剂,也是制药合成中的有价值的构建块。该方法利用大肠杆菌细胞进行还原过程,为生产3-羟基酪醇提供了经济高效的方法,展示了生物催化在绿色化学中的潜力(Kamila Napora-Wijata等,2014)。

光物理和光化学性质

对用3,5-双(三氟甲基)苯氧基基团取代的锌(II)和氯化铟(III)酞菁进行了研究,以了解它们的聚集、光化学和光物理性质。这些研究对癌症光动力疗法(PDT)中的应用至关重要,其中评估了化合物作为光敏剂的性质,展示了未来治疗应用的有希望的结果(Erem Ahmetali et al., 2019)。

染料敏化太阳能电池(DSSCs)

研究了基于苯噻吩的染料敏化太阳能电池(DSSCs)在不同的五元杂环连接剂(包括呋喃)下的性能。研究发现,使用呋喃作为共轭连接剂显著提高了太阳能转化效率,比参考电池提高了超过24%。这凸显了分子工程在开发更高效太阳能电池中的关键作用(Se Hun Kim et al., 2011)。

新型合成和应用

用于苯并呋喃的合成的创新方法涉及钯催化的环异构化,随后是酸催化的烯丙基异构化或亲核取代。这些方法提供了合成具有潜在在药物化学和材料科学中的化合物的途径,突显了合成化学中3-苯氧基呋喃衍生物的多功能性(B. Gabriele et al., 2008)。

未来方向

While specific future directions for 3-Phenoxyfuran were not found in the search results, the field of organic chemistry continues to evolve with new synthetic methods and applications for furan compounds . The development of new materials and the exploration of their properties is a key area of ongoing research .

作用机制

Target of Action

3-Phenoxyfuran, like other furan derivatives, has been found to exhibit significant antibacterial activity . The primary targets of 3-Phenoxyfuran are likely to be bacterial cells, particularly gram-positive and gram-negative bacteria

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often leading to disruption of essential cellular processes . For instance, some furan derivatives have been found to inhibit the synthesis of key bacterial proteins, thereby preventing bacterial growth and proliferation .

Biochemical Pathways

Given its antibacterial activity, it is likely that 3-phenoxyfuran interferes with pathways essential for bacterial survival and growth

Pharmacokinetics

The pharmacokinetics of similar furan derivatives have been investigated . These studies suggest that furan derivatives can be well-absorbed and distributed throughout the body, metabolized by various enzymatic processes, and excreted via the kidneys

Result of Action

The primary result of 3-Phenoxyfuran’s action is the inhibition of bacterial growth and proliferation, due to its antibacterial activity . This can lead to the death of bacterial cells and the resolution of bacterial infections.

Action Environment

The efficacy and stability of 3-Phenoxyfuran, like other furan derivatives, can be influenced by various environmental factors. These may include temperature, pH, presence of other substances, and specific characteristics of the target organisms

属性

IUPAC Name |

3-phenoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWFUVMWGOXULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493786 | |

| Record name | 3-Phenoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63285-86-9 | |

| Record name | 3-Phenoxyfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

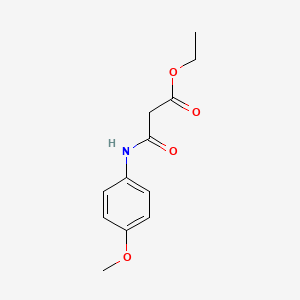

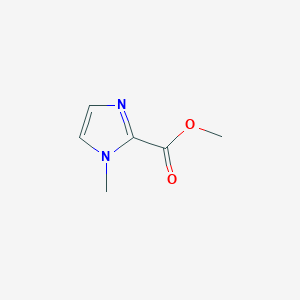

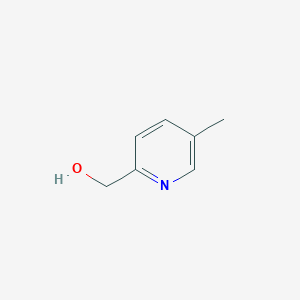

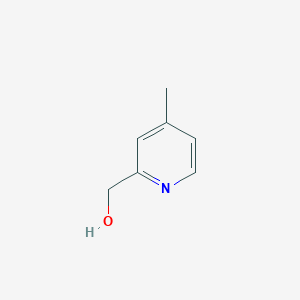

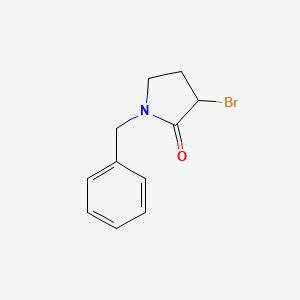

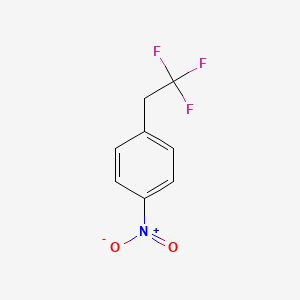

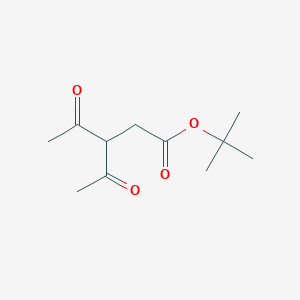

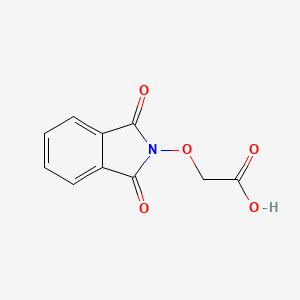

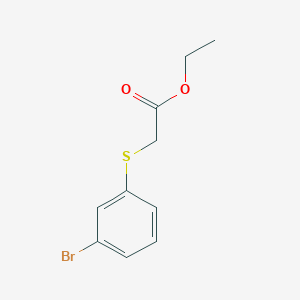

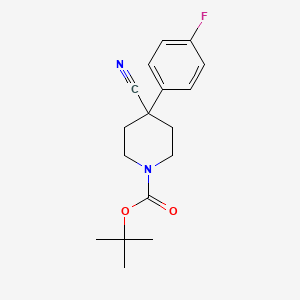

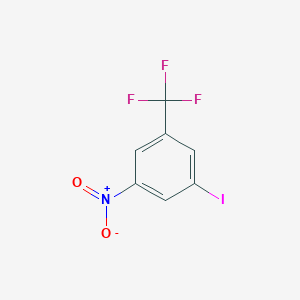

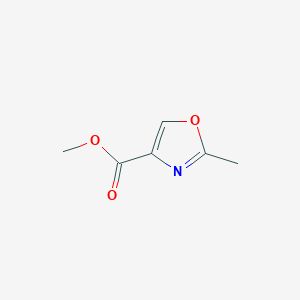

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。